1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been found to act as high-affinity non-imidazole histamine h3 receptor agonists . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
Based on the related compound mentioned above, it can be inferred that it might interact with its target receptor (such as the histamine h3 receptor) and modulate its activity . This interaction could lead to changes in the receptor’s function, potentially influencing the release of neurotransmitters .
Biochemical Pathways
If it acts similarly to the related compound, it could influence the histaminergic system and potentially affect various neurotransmitter systems, including dopamine, norepinephrine, and serotonin . These systems play key roles in numerous physiological functions, including sleep-wake regulation, cognitive processes, and motor control .
Pharmacokinetics
The related compound has been reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are crucial for drug metabolism.
Result of Action
If it acts as an agonist at the histamine h3 receptor like the related compound, it could potentially modulate neurotransmitter release and have effects on various central nervous system functions .
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-phenylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)7-13(16)15-8-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDBSIVAADCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CC(C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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